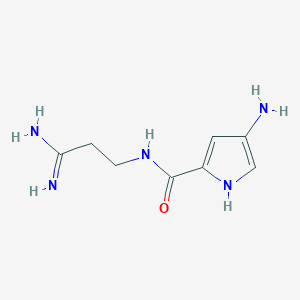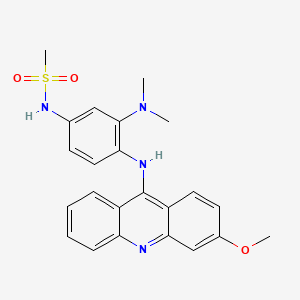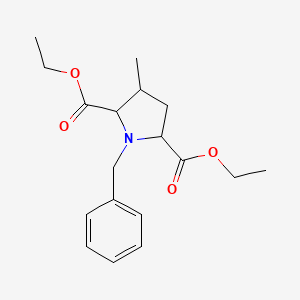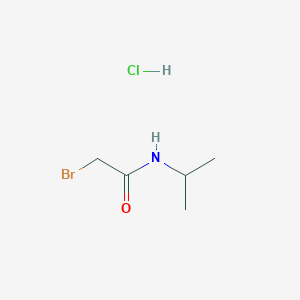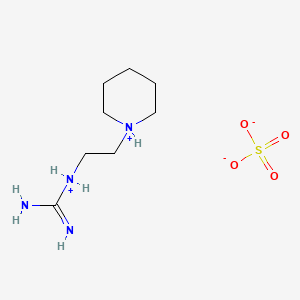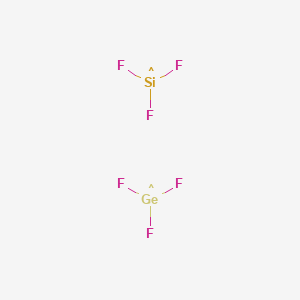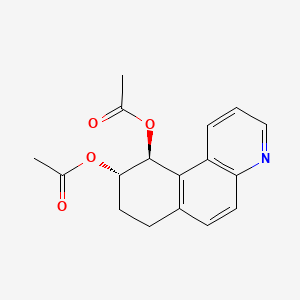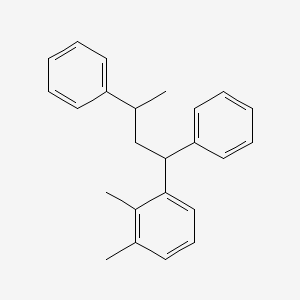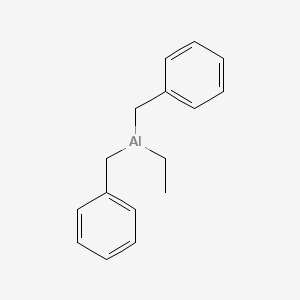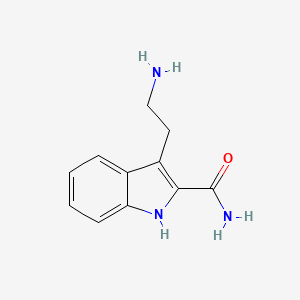
3-(2-Aminoethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tris(2-aminoethyl)amine , is a chemical compound with the molecular formula C₆H₁₈N₄ . It consists of a central indole ring (1H-indole) with an attached carboxamide group and three aminoethyl (–CH₂CH₂NH₂) side chains . This compound has diverse applications in various fields due to its unique structure.
Preparation Methods
Synthetic Routes:
Decarboxylation of Tryptophan: One common method involves the decarboxylation of tryptophan by L-aromatic amino acid decarboxylase, resulting in the formation of tris(2-aminoethyl)amine.
Industrial Production: While not widely produced industrially, it can be synthesized in the laboratory using straightforward methods.
Chemical Reactions Analysis
Tris(2-aminoethyl)amine undergoes several reactions:
Oxidation: It can be oxidized to form various derivatives.
Substitution: The aminoethyl groups can be substituted with other functional groups.
Common Reagents: Reagents like oxidizing agents (e.g., hydrogen peroxide), acids, and bases are used in these reactions.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Acts as a ligand for metal ions or proteins.
Medicine: Investigated for potential drug development.
Industry: Functionalized forms find applications in materials science.
Mechanism of Action
The exact mechanism of action is context-dependent. It may involve interactions with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
Tris(2-aminoethyl)amine is structurally related to other polyamines like spermidine and spermine . its unique combination of indole and aminoethyl moieties sets it apart.
Properties
CAS No. |
108543-66-4 |
|---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C11H13N3O/c12-6-5-8-7-3-1-2-4-9(7)14-10(8)11(13)15/h1-4,14H,5-6,12H2,(H2,13,15) |
InChI Key |
XOELQAOLKIXIJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)N)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)
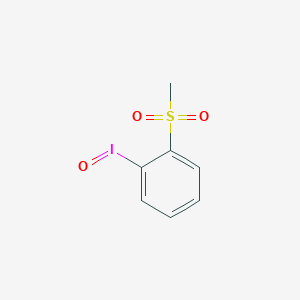
![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
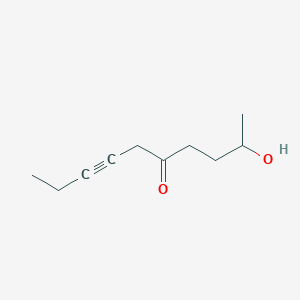
![5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-](/img/structure/B14321416.png)
